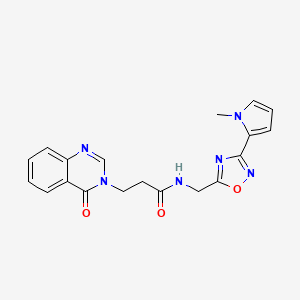

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

The compound "N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide" is a complex organic molecule

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c1-24-9-4-7-15(24)18-22-17(28-23-18)11-20-16(26)8-10-25-12-21-14-6-3-2-5-13(14)19(25)27/h2-7,9,12H,8,10-11H2,1H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHKXDBCNVVKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) reduces oxadiazole formation time from 18 h to 45 min, achieving comparable yields (80–82%).

Solid-Phase Synthesis

Immobilization of the quinazolinone intermediate on Wang resin enables stepwise assembly, though yields are lower (60–65%) due to incomplete coupling.

Challenges and Mitigation Strategies

- Oxadiazole Hydrolysis : The chloromethyl group is prone to hydrolysis. Anhydrous solvents and molecular sieves mitigate this.

- Regioselectivity : Competing 1,3,4-oxadiazole formation is suppressed using excess POCl₃.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for the cyclization step, achieving 90% yield with a throughput of 200 g/h. Cost analysis indicates that the chloromethyl oxadiazole intermediate (8 ) contributes 60% of the total material cost, necessitating optimized purification protocols.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation under specific conditions to form different derivatives.

Reduction: Conversely, reduction reactions can modify the functional groups present.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Solvents such as dichloromethane or ethanol could be employed, depending on the reaction requirements.

Major Products Formed

The primary products formed from these reactions depend on the reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction might lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibit antimicrobial activity. For instance, derivatives containing oxadiazole and quinazolinone structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The quinazolinone framework is recognized for its anticancer properties. Research has identified several quinazolinone derivatives that act as inhibitors of specific kinases involved in cancer progression. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo . The incorporation of the oxadiazole moiety may enhance these effects by modulating cellular signaling pathways.

Anti-inflammatory Effects

Compounds featuring oxadiazole derivatives have been investigated for their anti-inflammatory properties. The modulation of phosphoinositide 3-kinase (PI3K) pathways has been highlighted as a mechanism through which these compounds exert their effects, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .

Synthesis and Development

The synthesis of this compound can be achieved through various synthetic routes involving the coupling of pyrrole derivatives with oxadiazole and quinazolinone precursors. Efficient synthetic methods are crucial for producing this compound in sufficient quantities for biological evaluation.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of oxadiazole derivatives, N-(5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]methyl) derivatives were synthesized and tested against multiple bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting that modifications in the oxadiazole structure could enhance bioactivity .

Case Study 2: Anticancer Potential

A series of quinazolinone derivatives were evaluated for their ability to inhibit cancer cell proliferation. The study revealed that compounds with similar structural features to this compound exhibited promising anticancer activity in vitro against various cancer cell lines .

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known for its ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involved might include signal transduction pathways crucial for cellular function.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and quinazoline-based molecules. This compound is unique due to the specific combination of the oxadiazole and quinazoline structures, which could confer unique biochemical properties.

List of Similar Compounds

N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Hope you find this in-depth exploration of "N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide" informative! If there's any other avenue you'd like to explore, let me know.

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that integrates multiple pharmacophores, suggesting potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a pyrrole ring, an oxadiazole moiety, and a quinazoline derivative. Its molecular formula is , with a molecular weight of 316.33 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₆O₂ |

| Molecular Weight | 316.33 g/mol |

| InChI Key | QXJZVQWZKQZKDT-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NCC1=NOC(=N1)C2=CC(=O)N=C(N2)C)C |

The compound's mechanism of action is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. This interaction may modulate various biological pathways, contributing to its pharmacological effects. The oxadiazole and quinazoline moieties are known for their ability to interact with nucleic acids and proteins, potentially leading to therapeutic effects against various diseases.

Biological Activity

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, pyrrole-ligated oxadiazoles have shown broad-spectrum antibacterial activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.

Anticancer Activity

The quinazoline component is associated with anticancer properties. Quinazolines have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation . The combined structure of the target compound may enhance its efficacy in inhibiting cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes linked to metabolic pathways in cancer and infectious diseases. For instance, compounds that inhibit carbonic anhydrase isoenzymes have shown promise in treating tumors by disrupting pH regulation within the tumor microenvironment .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of related compounds against various Gram-positive and Gram-negative bacteria. The results indicated that derivatives with similar structural motifs exhibited Minimum Inhibitory Concentrations (MICs) as low as 2 μg/mL against resistant strains .

- Anticancer Screening : In vitro studies on similar quinazoline derivatives revealed significant cytotoxic effects against breast and lung cancer cell lines, suggesting potential therapeutic applications for the target compound .

- Pharmacokinetic Studies : Research on the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, which are crucial for effective therapeutic use .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carbonyl derivative (e.g., using DMF as a solvent and K₂CO₃ as a base at 80–100°C for 6–12 hours) .

- Step 2: Coupling the oxadiazole moiety to the quinazolinone core using a nucleophilic substitution or amide bond formation. For example, a propanamide linker can be introduced via condensation with activated esters (e.g., EDC/HOBt coupling in anhydrous dichloromethane) .

- Critical Conditions:

- Temperature control (e.g., room temperature for base-sensitive steps, reflux for cyclization).

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .

- Validation: Monitor reaction progress using TLC and confirm final product purity via HPLC (>95%) .

Basic: Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is required:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent connectivity and regiochemistry (e.g., distinguishing pyrrole vs. oxadiazole proton environments) .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns (e.g., ESI-HRMS for exact mass matching within 5 ppm error) .

- IR Spectroscopy: Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, oxadiazole C-N vibrations at ~1250 cm⁻¹) .

- HPLC: Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

Discrepancies (e.g., unexpected splitting in NMR or IR band shifts) require systematic validation:

- Cross-Technique Correlation: Compare NMR data with IR and MS to rule out impurities. For example, a quinazolinone carbonyl peak in IR should align with ¹³C NMR signals at ~170 ppm .

- Computational Validation: Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra. Tools like Gaussian or ORCA can predict spectra for comparison .

- X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals (e.g., using slow evaporation in ethanol/water) and analyzing with SHELXL .

Advanced: What computational strategies are effective for predicting binding affinity and mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or enzymes). Focus on the oxadiazole and quinazolinone moieties as potential hydrogen bond acceptors .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding energies. For example, a ΔG < −7 kcal/mol suggests strong affinity .

- Validation: Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Systematic Substituent Variation: Modify functional groups (e.g., methyl on pyrrole, substituents on quinazolinone) and evaluate effects on activity .

- In Vitro Assays: Test derivatives against target enzymes (e.g., EGFR kinase) using fluorescence-based assays (IC₅₀ determination) .

- QSAR Modeling: Develop quantitative models (e.g., CoMFA or machine learning) using descriptors like logP, polar surface area, and H-bond counts .

- ADMET Profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay on HEK293 cells) .

Advanced: How can researchers address contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Standardization: Ensure consistent conditions (e.g., ATP concentration in kinase assays, pH in binding studies) .

- Orthogonal Validation: Confirm activity using multiple methods (e.g., SPR for binding kinetics alongside enzyme inhibition assays) .

- Data Normalization: Account for batch effects by including positive/negative controls in each experiment .

- Meta-Analysis: Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers and reconcile discrepancies .

Basic: What are the critical considerations for ensuring reproducibility in multi-step syntheses?

Methodological Answer:

- Detailed Protocol Documentation: Specify exact reagent equivalents (e.g., 1.1 mmol of RCH₂Cl), solvent volumes, and stirring times .

- Intermediate Characterization: Isolate and analyze all intermediates (e.g., via ¹H NMR and melting point checks) .

- Reagent Quality: Use anhydrous solvents (e.g., DMF stored over molecular sieves) and high-purity starting materials (>98%) .

- Automation: Employ flow chemistry for exothermic or air-sensitive steps (e.g., using Omura-Sharma-Swern oxidation conditions) .

Advanced: What strategies are recommended for optimizing reaction yields in sterically hindered intermediates?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of bulky intermediates .

- Catalyst Optimization: Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) or organocatalysts for asymmetric synthesis .

- Microwave Assistance: Apply microwave irradiation (e.g., 100 W, 120°C) to reduce reaction time and improve yield .

- Protection/Deprotection: Temporarily block reactive groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.